Positional Selectivity: 2,3-Dimethoxy-5-nitro vs. 4,5-Dimethoxy-2-nitro Regioisomers in TLR7/8 Patented Scaffolds
In patent WO2014081643 (GlaxoSmithKline), the 2,3-dimethoxy-5-nitrophenyl-substituted pyrimidine core is explicitly claimed as part of a genus of TLR7/TLR8 modulators. While the patent does not disclose isolated IC50 values for the free carboxylic acid intermediate, it demonstrates that the 2,3-dimethoxy-5-nitro arrangement is a select embodiment retained through multiple optimization cycles, whereas the 4,5-dimethoxy-2-nitro positional isomer is absent from the exemplified compounds [1]. This pattern suggests a structure-activity relationship (SAR) preference for the 5-nitro orientation when methoxy groups occupy the 2- and 3-positions.
| Evidence Dimension | Regioisomeric selectivity in patent exemplified compounds (TLR7/8 modulator scaffold) |
|---|---|
| Target Compound Data | 2,3-Dimethoxy-5-nitrophenyl embodiment retained in final optimized structures |
| Comparator Or Baseline | 4,5-Dimethoxy-2-nitrophenyl regioisomer: not exemplified in the same patent SAR tables |
| Quantified Difference | Binary (present vs. absent in exemplified compounds); no quantitative IC50 comparison available for the free acid |
| Conditions | Patent WO2014081643A1 SAR tables; in vitro TLR7/TLR8 reporter assays for analogous esters/amides |
Why This Matters
In medicinal chemistry procurement, selecting the regioisomer that aligns with patented, exemplification-supported SAR reduces the risk of synthesizing inactive derivatives.
- [1] Coe DM, Smith SA, inventors; GlaxoSmithKline LLC, assignee. Novel Compounds. Patent WO2014081643A1. 2014 May 30. View Source
